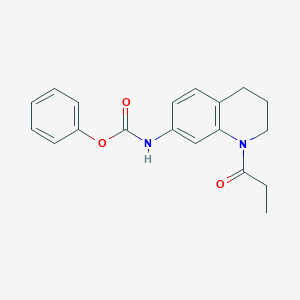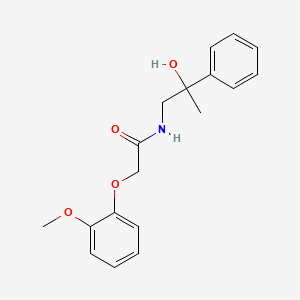
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea (DMPU) is a small molecule that has a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of various compounds. DMPU has a unique chemical structure and is a useful tool in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase. This inhibition leads to the inhibition of certain biochemical processes, such as protein synthesis. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to interact with certain receptors, such as G-protein coupled receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, which can lead to changes in cell signaling pathways. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to interact with certain receptors, such as G-protein coupled receptors, which can lead to changes in cell signaling pathways. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has a relatively low toxicity, which makes it a safe choice for use in lab experiments. The main limitation of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for the use of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea include further studies of its mechanisms of action and its effects on various biochemical and physiological processes. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various environmental toxins and pollutants. 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could also be used in further studies of the effects of various drugs and compounds. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various diseases and disorders. Finally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various dietary and lifestyle changes.
Métodos De Síntesis
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dimethoxybenzaldehyde with 2-hydroxy-2-phenylpropylurea in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound in high yields.
Aplicaciones Científicas De Investigación
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been used in a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of various compounds and drugs. It has also been used to study the mechanism of action of various compounds. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been used to study the effects of various environmental toxins and pollutants.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(22,13-7-5-4-6-8-13)12-19-17(21)20-15-10-9-14(23-2)11-16(15)24-3/h4-11,22H,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWREZNCWBAKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)


![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)
![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)

![4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6495815.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495819.png)
![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)



